molecular formula C13H10Cl2FNO2S B4235832 N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide

Cat. No. B4235832
M. Wt: 334.2 g/mol
InChI Key: AGINNYOJNFCYQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CFTR inhibitor, as it has been found to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide inhibits the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein by binding to a specific site on the protein known as the ATP binding site. This binding prevents the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein from opening and allowing chloride ions to pass through the cell membrane. The inhibition of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein activity leads to a decrease in the production of mucus in the lungs, which can improve lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
The inhibition of the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein by N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide has several biochemical and physiological effects. It reduces the production of mucus in the lungs, which can improve lung function and reduce the frequency of respiratory infections. It also affects the transport of other ions, such as sodium and bicarbonate, across cell membranes, which can have additional physiological effects.

Advantages and Limitations for Lab Experiments

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide is a useful tool for studying the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein and its role in cystic fibrosis. Its specificity for the ATP binding site of the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein allows for precise inhibition of the protein's activity. However, like all laboratory tools, it has limitations. Its effects on other ion transporters and its potential off-target effects must be carefully considered in experimental design.

Future Directions

There are several future directions for research on N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide. One area of interest is the development of more potent and selective N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide inhibitors. Another area is the investigation of the compound's effects on other ion channels and transporters. Additionally, there is interest in exploring the potential of N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide inhibitors, such as N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide, for the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Conclusion:
N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide is a compound that has shown promise in scientific research for its potential therapeutic applications. Its inhibition of the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein can improve lung function in cystic fibrosis patients, and it is a useful tool for studying the protein's role in the disease. However, its effects on other ion channels and transporters, as well as its potential off-target effects, must be carefully considered in experimental design. Further research is needed to fully understand the compound's potential for treating cystic fibrosis and other diseases.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide protein, which is responsible for regulating the transport of chloride ions across cell membranes. This inhibition can be useful in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide inhibitors, such as N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide, have been shown to improve lung function and reduce the frequency of respiratory infections in cystic fibrosis patients.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(2-chlorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2FNO2S/c14-11-4-2-1-3-9(11)8-20(18,19)17-10-5-6-13(16)12(15)7-10/h1-7,17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGINNYOJNFCYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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